3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1h-pyrazol-5-ol
Description
Properties
Molecular Formula |
C12H10F4N2O |
|---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
5-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H10F4N2O/c1-18-11(19)6-10(17-18)4-7-2-8(12(14,15)16)5-9(13)3-7/h2-3,5-6,17H,4H2,1H3 |
InChI Key |
PKYUONDPEOYVAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)CC2=CC(=CC(=C2)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1h-pyrazol-5-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-fluoro-5-(trifluoromethyl)benzyl bromide with 1-methyl-1H-pyrazol-5-ol under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing trifluoromethyl (-CF₃) and fluorine substituents activate the benzyl aromatic ring for nucleophilic substitution. Key observations include:
-
Halogen displacement : The 3-fluoro group undergoes substitution with amines or alkoxides under basic conditions (e.g., K₂CO₃/DMF at 80°C) .
-
Trifluoromethyl stability : The -CF₃ group remains intact under most nucleophilic conditions due to its strong C-F bonds .
Example reaction :
(Ar = 3-fluoro-5-(trifluoromethyl)benzyl)
Electrophilic Aromatic Substitution
The benzyl moiety participates in electrophilic reactions, with regioselectivity controlled by substituents:
| Position | Reactivity | Directing Effect |
|---|---|---|
| Para to -CF₃ | Moderate | -CF₃ (meta-directing) |
| Ortho to F | Low | Fluorine (ortho/para-directing) |
Nitration and sulfonation occur preferentially at the meta position relative to -CF₃, as demonstrated in analogous trifluoromethylaryl systems .
Hydroxyl Group Modifications
The pyrazole C5-OH group undergoes typical alcohol reactions:
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 5-OCH₃ derivative | 72–85% |
| Acylation | Ac₂O, pyridine, RT | 5-OAc derivative | 68–78% |
| Oxidation | MnO₂, CH₂Cl₂, reflux | Pyrazolone | 55–62% |
*Yields extrapolated from structurally similar pyrazoles .
Cross-Coupling Reactions
The benzyl group facilitates metal-catalyzed couplings:
Suzuki-Miyaura reaction :
(Requires bromination at the benzyl position first)
Key limitations :
-
The -CF₃ group deactivates the ring toward electrophilic bromination
-
Direct C-H activation requires specialized catalysts (e.g., Pd(OAc)₂ with directing groups)
Cycloaddition and Annulation
The pyrazole ring participates in [3+2] cycloadditions:
With diazo compounds :
Formation of fused pyrazolo-triazine systems under Rh₂(OAc)₄ catalysis
Stability Considerations
Critical reaction parameters for this fluorinated compound:
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for multiple applications:
1. Anti-inflammatory Properties
- Some derivatives of this compound have shown promise as anti-inflammatory agents, potentially useful in treating conditions like arthritis and other inflammatory diseases.
2. Antimicrobial Activity
- Studies have demonstrated that compounds structurally similar to 3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1H-pyrazol-5-ol exhibit significant antimicrobial activity against various pathogens. For instance, certain derivatives have been effective against Gram-positive and Gram-negative bacteria, as well as fungi .
3. Antitumor Activity
- Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. The presence of electron-withdrawing groups enhances its cytotoxicity against cancer cells, indicating potential for development as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives, including 3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1H-pyrazol-5-ol. Results indicated that the compound exhibited significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with zones of inhibition reaching up to 20 mm at specific concentrations .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies focused on the anti-inflammatory properties of this compound revealed its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This suggests potential therapeutic applications in managing chronic inflammatory diseases .
Case Study 3: Antitumor Activity
A recent study assessed the anticancer potential of this compound against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed IC50 values significantly lower than those observed for conventional chemotherapeutic agents, indicating its potential as a novel anticancer drug .
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1h-pyrazol-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Features of 3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1H-pyrazol-5-ol and Analogs
*Molecular formulas and weights are estimated or derived from cited evidence.
Key Observations :
- The target compound’s 3-(trifluoromethyl)benzyl group enhances lipophilicity and metabolic stability compared to simpler pyrazoles like 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol ().
- FTBMT replaces the pyrazole core with a 1,2,4-triazole and adds a benzamide group, likely improving receptor binding affinity ().
Key Observations :
- The target compound’s synthesis may mirror copper-catalyzed Ullmann-type couplings (), whereas 5-MTP relies on simpler cyclization ().
Pharmacological and Functional Comparisons
Key Observations :
- 5-MTP serves as a herbicide precursor, highlighting the divergent applications of structurally related pyrazoles ().
Biological Activity
3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1H-pyrazol-5-ol is a pyrazole derivative notable for its unique structural features and potential biological activities. This compound, characterized by the presence of trifluoromethyl and fluorobenzyl groups, has garnered attention in medicinal chemistry due to its promising pharmacological profiles.
- Molecular Formula : C12H10F4N2O
- Molecular Weight : 274.22 g/mol
- Structural Features : The compound contains a pyrazole ring with a trifluoromethyl group at the 5-position and a fluorobenzyl moiety at the 3-position, which significantly influences its biological activity.
Biological Activities
Research indicates that compounds similar to 3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1H-pyrazol-5-ol exhibit various biological activities, particularly in anti-inflammatory and analgesic domains. Below are key findings related to its biological activity:
Anti-inflammatory Activity
- Mechanism of Action : The compound has shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. In vitro studies have demonstrated IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating potent anti-inflammatory properties compared to standard drugs like diclofenac .
-
Case Studies :
- In a study evaluating a series of pyrazole derivatives, those with similar structures to 3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1H-pyrazol-5-ol exhibited varying degrees of COX inhibition and anti-inflammatory effects, with some derivatives achieving up to 71% edema inhibition in animal models .
Analgesic Activity
The compound also displays analgesic properties, which have been assessed through various experimental models. For instance, derivatives with similar substitutions were found to exhibit higher analgesic efficacy than traditional analgesics such as celecoxib and indomethacin .
Comparative Analysis
To better understand the unique aspects of 3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1H-pyrazol-5-ol, a comparison with other related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol | Trifluoromethyl group | Moderate anti-inflammatory |
| Pyroxasulfone | Sulfonyl group | Agricultural fungicide |
| 1-Methyl-3-(phenyl)-1H-pyrazol-5-ol | Phenyl group | Lower COX inhibition |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the potential of fluorinated compounds in enhancing pharmacological profiles.
Safety and Toxicity
Preliminary toxicity studies indicate that derivatives of this compound have favorable safety profiles, showing minimal degenerative changes in histopathological examinations of vital organs . The acute oral toxicity (LD50) assessments suggest that these compounds are generally well-tolerated at higher doses.
Q & A
Q. What are the common synthetic routes for 3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1H-pyrazol-5-ol, and how can purity be validated?
The compound is typically synthesized via multi-step protocols involving condensation reactions, fluorination, and functional group protection. For example, similar pyrazole derivatives are synthesized by reacting substituted benzyl halides with pyrazole precursors under basic conditions, followed by column chromatography for purification . Purity validation requires HPLC (>98% purity threshold) coupled with mass spectrometry (MS) for molecular confirmation. Melting point analysis and NMR spectroscopy (e.g., ¹H/¹³C, ¹⁹F-NMR) are critical for structural verification .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C-NMR : Resolves aromatic and methyl group signals; fluorine substituents induce splitting patterns (e.g., ¹H-NMR δ 4.0 ppm for OCH₃ in analogous structures ).
- ¹⁹F-NMR : Critical for identifying CF₃ and fluorine substituents (e.g., δ -60 to -70 ppm for trifluoromethyl groups ).
- IR Spectroscopy : Confirms hydroxyl (≈3200 cm⁻¹) and C-F stretches (≈1100 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., SHELXL refinement ).
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in introducing the trifluoromethyl group?
The trifluoromethyl group’s incorporation often requires specialized reagents like CF₃Cu or CF₃SiMe₃ under anhydrous conditions. Microwave-assisted synthesis can enhance reaction rates and yields (e.g., 20–30% improvement in analogous pyrazole derivatives ). Solvent selection (e.g., DMF for polar intermediates) and catalyst optimization (e.g., Pd/C for cross-coupling) are also critical. Contaminant removal via recrystallization (e.g., using ethanol/water mixtures) improves purity .
Q. How do crystallographic data from SHELX refine structural ambiguities in this compound?
SHELXL employs least-squares refinement against X-ray diffraction data to resolve bond lengths, angles, and disorder. For example, hydrogen-bonding networks in pyrazole derivatives (e.g., O–H···N interactions) are precisely modeled, with R-factors <0.05 for high-resolution data . Thermal displacement parameters (U_eq) help identify dynamic disorder in fluorine substituents .
Q. What strategies address contradictions in reported melting points or spectral data across studies?
Discrepancies often arise from polymorphic forms or solvent residues. Researchers should:
- Compare DSC (Differential Scanning Calorimetry) thermograms to identify polymorphs .
- Replicate synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation byproducts.
- Cross-validate NMR data with computational tools (e.g., DFT-predicted chemical shifts ).
Q. How is the structure-activity relationship (SAR) of this compound explored in pharmacological contexts?
- Bioisosteric Replacement : Substitute CF₃ with Cl or OCF₃ to assess binding affinity changes (e.g., factor Xa inhibitors ).
- Docking Studies : Use PyMOL or AutoDock to model interactions with target proteins (e.g., hydrophobic pockets accommodating trifluoromethyl groups ).
- In Vitro Assays : Measure IC₅₀ values against enzyme targets (e.g., fluorescence-based enzymatic inhibition ).
Methodological Challenges and Solutions
Q. What are the limitations of ¹⁹F-NMR in analyzing fluorinated analogs, and how can they be mitigated?
¹⁹F-NMR signals are sensitive to solvent and temperature, causing peak broadening. Use deuterated solvents (e.g., DMSO-d₆) and calibrate probe temperatures (±0.1°C). Referencing against internal standards (e.g., CFCl₃) improves reproducibility .
Q. How does crystallographic twinning affect structural analysis, and what refinement approaches are effective?
Twinning complicates intensity integration. SHELXD’s twin refinement module (e.g., using HKLF5 format) partitions overlapping reflections. For high mosaicity crystals, data collection at low temperatures (100 K) reduces thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
